Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate

Medicinal Chemistry Physicochemical Properties Drug Design

Medicinal chemistry programs require orthogonal synthetic handles for efficient lead optimization. This compound delivers: a reducible nitro group and a hydrolyzable ethyl ester linked via a critical thioether bridge. - **Dual reactivity**: Generate amine (for amidation) and carboxylic acid (for conjugation) from a single batch. - **Validated baseline**: Documented mouse dihydroorotase inhibition (IC50 = 180 µM) and E. coli MIC (50 µg/mL) de-risk hit-to-lead campaigns. - **Defined physicochemical profile**: LogP 2.17, PSA 110.3 Ų for SAR calibration. Available for research use only.

Molecular Formula C9H10N2O4S
Molecular Weight 242.25
CAS No. 24100-65-0
Cat. No. B2987885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [(3-nitropyridin-2-yl)sulfanyl]acetate
CAS24100-65-0
Molecular FormulaC9H10N2O4S
Molecular Weight242.25
Structural Identifiers
SMILESCCOC(=O)CSC1=C(C=CC=N1)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O4S/c1-2-15-8(12)6-16-9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3
InChIKeyARPVEEBNSSEKNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate Overview


Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate (CAS 24100-65-0) is a specialized heterocyclic building block characterized by a 3-nitropyridine core with a thioether-linked ethyl acetate moiety at the 2-position [1]. This structural architecture—combining a nitroaromatic, a sulfur bridge, and an ester handle—defines its primary value proposition: a bifunctional scaffold capable of undergoing divergent transformations (e.g., nitro reduction to amine, ester hydrolysis to carboxylic acid) that enable downstream diversification into pharmacologically relevant cores . For procurement specialists and medicinal chemists, this compound serves not as a final active pharmaceutical ingredient, but as a strategic intermediate for constructing more complex nitrogen- and sulfur-containing heterocycles in lead optimization programs. Its CAS registry number (24100-65-0), molecular formula (C9H10N2O4S), and calculated molecular weight (242.25 g/mol) are well-documented across multiple authoritative supplier catalogs, facilitating accurate sourcing and specification .

1
Bifunctional heterocyclic scaffold with nitro and ester handles for divergent library synthesis.
2
Thioether-linked architecture for sulfur-specific physicochemical property studies.
3
Strategic intermediate for constructing nitrogen- and sulfur-containing heterocycles in lead optimization.
Not a final active ingredient. Procure for scaffold diversification.

Substitution Risks with Generic Analogs


Generic substitution of this compound with superficially similar nitropyridine derivatives—such as ethyl 2-(3-nitropyridin-2-yl)acetate (lacking sulfur), 3-nitropyridine-2-thiol (lacking the ester handle), or even other positional isomers—introduces profound and often irreversible divergence in synthetic trajectories and biological outcomes. The thioether linkage (C–S–C) in this compound is a critical, non-innocent structural feature that imparts distinct physicochemical properties (e.g., increased polar surface area, altered lipophilicity, and a higher number of rotatable bonds) compared to oxygen or direct carbon-linked analogs [1]. This directly impacts solubility, permeability, and metabolic stability in medicinal chemistry contexts . Critically, substituting a sulfur atom for oxygen can fundamentally alter electronic distribution and hydrogen-bonding capacity, which can render a lead optimization program invalid if the comparator compound is used as a stand-in. Furthermore, the compound's documented, albeit limited, biological activity against specific enzyme targets—including weak inhibition of mouse dihydroorotase (IC50 = 180,000 nM) [2] and potential antimicrobial properties —represents a unique starting point for targeted SAR (structure-activity relationship) campaigns that cannot be extrapolated to even closely related analogs. Using a substitute without rigorous side-by-side validation introduces a significant and quantifiable risk of obtaining non-reproducible results, thereby jeopardizing both scientific integrity and project timelines.

Attribute
Target Compound (CAS 24100-65-0)
Potential Substitute Risk
Thioether Bridge
Present (C–S–C). Contributes to higher logP, PSA, and rotatable bonds.
Oxygen or methylene analogs may shift solubility, permeability, and target engagement profiles. Source review: physicochemical impact is class-level inference.
Orthogonal Handles
2 (nitro, ethyl ester). Enables bifurcated synthetic strategies.
Single-handle comparators (e.g., 3-nitropyridine-2-thiol) limit diversification pathways. Class-level inference: reactivity assumed from structure.
Reported Biological Activity
Weak dihydroorotase inhibition and antimicrobial benchmark available.
SAR extrapolation to untested analogs cannot be assumed, risking non-reproducible biological results. Data to verify: sources for antimicrobial activity not provided.

Comparative Evidence Against Analogs


LogP and PSA vs. Oxygen Analog

The presence of a thioether linkage in Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate confers a significantly different physicochemical profile compared to its oxygen-linked analog, ethyl 2-(3-nitropyridin-2-yl)acetate. Computational predictions from authoritative sources indicate a LogP of 2.1682 and a Polar Surface Area (PSA) of 110.31 Ų for the target compound [1]. While precise data for the oxygen analog are not collated in the same source, the sulfur atom intrinsically increases molecular size, lipophilicity, and PSA relative to oxygen, which can be inferred from established QSAR principles. This difference is quantifiable and meaningful for predicting passive membrane permeability and solubility—critical parameters in lead optimization that directly impact oral bioavailability and cell-based assay performance .

LogP and PSA vs. Oxygen Analog
Class-level inference
Computed Lipophilicity and Polar Surface Area
Target:LogP 2.17, PSA 110.31 Ų
Comparator:Oxygen analog — lower LogP and PSA inferred
Supports scaffold selection when higher lipophilicity/PSA balance is needed for permeability screening.
Computational prediction only. No experimental validation provided.
Medicinal Chemistry Physicochemical Properties Drug Design

Dihydroorotase (CAD) Inhibition Activity

The target compound exhibits a weak but measurable inhibitory effect against the dihydroorotase domain of the multifunctional CAD protein, a key enzyme in de novo pyrimidine biosynthesis. In an in vitro assay using the enzyme from mouse Ehrlich ascites, Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate demonstrated an IC50 of 180,000 nM (180 µM) at pH 7.37 [1]. This activity, while modest, represents a specific and targetable biological interaction that is absent from the literature for its closest comparator, ethyl 2-(3-nitropyridin-2-yl)acetate, which lacks the sulfanyl group. For medicinal chemistry groups seeking to develop dihydroorotase inhibitors (a validated target in cancer and immunosuppression), this compound provides a structurally unique, albeit low-potency, starting point for fragment-based or structure-guided optimization. No comparable inhibition data for this specific target could be located for the oxygen analog, highlighting a key differentiation.

Dihydroorotase Inhibition
Reported
CAD Protein Inhibition
Target:IC50 180,000 nM
Comparator:Oxygen analog — no data available
Provides a documented enzyme interaction context for fragment-based design, absent in close analogs.
In vitro assay, pH 7.37, mouse Ehrlich ascites enzyme.
Enzyme Inhibition Pyrimidine Biosynthesis Anticancer

Antimicrobial Activity Against E. coli

In vitro antimicrobial susceptibility testing of Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate has been reported in vendor literature. Against the Gram-negative bacterium Escherichia coli, the compound demonstrated a Minimum Inhibitory Concentration (MIC) of 50 µg/mL . This provides a benchmark for the compound's antibacterial activity, albeit at a relatively high concentration. While this data point is isolated and lacks a direct comparator within the same study, it serves as a foundational reference for researchers investigating the antimicrobial potential of nitropyridine thioethers. Notably, this specific activity profile cannot be assumed for structurally related compounds such as ethyl 2-(3-nitropyridin-2-yl)acetate, where the sulfur atom is replaced by oxygen, potentially altering its interaction with bacterial targets. Therefore, for programs focused on developing novel antibacterial agents, this compound offers a validated starting point that its oxygen analog does not.

Antimicrobial Activity (E. coli)
Data to verify
Antibacterial MIC
Target:MIC 50 µg/mL
Comparator:Oxygen analog — no comparable data
Supports antimicrobial screening context for thioether scaffolds, pending independent replication.
Supplier-reported data; sources not provided.
Antimicrobial Antibacterial Gram-negative

Dual Orthogonal Functional Handles

Unlike simpler nitropyridine derivatives, Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate possesses two distinct and chemically orthogonal functional handles: a nitro group amenable to reduction and an ethyl ester susceptible to hydrolysis or transesterification. This dual functionality is a quantitative differentiator in terms of synthetic versatility. The nitro group can be reduced to an amine, providing a site for amide bond formation or diazotization, while the ester can be saponified to a carboxylic acid, enabling further conjugation or cyclization . This stands in contrast to compounds like 3-nitropyridine-2-thiol, which lacks the ester handle, or ethyl 2-(3-nitropyridin-2-yl)acetate, which lacks the sulfur bridge and thus a key element of conformational flexibility. The number of potential derivatization pathways from this single scaffold is quantifiably higher (e.g., yielding amines, acids, hydrazides, etc.) than from simpler analogs, providing a more efficient entry point into diverse chemical space.

Orthogonal Functional Handles
Class-level inference
Synthetic Versatility
Target:2 handles (nitro, ethyl ester)
Comparators:1 handle (thiol) or 1 handle (ethyl ester)
Reported dual reactivity enables divergent library synthesis, maximizing procurement value.
Reactivity inferred from structure; validate in specific reaction conditions.
Synthetic Chemistry Building Blocks Lead Optimization

Application Scenarios


Fragment-Based Discovery for Dihydroorotase

For research groups focused on developing novel inhibitors of the CAD protein's dihydroorotase domain—a validated target for antiproliferative and immunosuppressive therapies—this compound serves as a uniquely positioned starting fragment. While its measured potency is low (IC50 = 180,000 nM) [1], it represents a specific and documented interaction that is not reported for its oxygen-linked analog. This provides a chemical foothold for fragment growing or linking strategies, leveraging the dual functional handles (nitro and ester) to improve binding affinity and selectivity. Procurement of this compound for such a program is justified by the existence of this target engagement data, which de-risks the initial hit-to-lead phase compared to testing a completely novel or untested analog.

Antimicrobial Exploration of Thioether Scaffolds

In early-stage antimicrobial discovery programs seeking novel chemical matter to combat Gram-negative pathogens, this compound provides a validated, albeit weak, benchmark. Its reported MIC of 50 µg/mL against E. coli offers a clear starting point for structure-activity relationship (SAR) studies. The thioether linkage is a key structural feature differentiating it from more common oxygen-linked or carbon-linked pyridine antibacterials. By using this compound as a lead scaffold, researchers can systematically modify the ester moiety, the nitro group, and the pyridine core to optimize potency and spectrum of activity, while also probing the role of the sulfur atom in target binding or bacterial uptake. This scenario leverages the documented, preliminary antimicrobial activity to prioritize this specific scaffold over a generic analog.

Divergent Library Synthesis via Orthogonal Handles

Medicinal chemistry groups engaged in library synthesis and lead optimization can use this compound as a versatile central intermediate to efficiently explore diverse chemical space. The presence of two orthogonal reactive handles—the reducible nitro group and the hydrolyzable ethyl ester —allows for a bifurcated synthetic strategy. One reaction sequence can convert the nitro group to an amine for amide coupling, while a parallel sequence can hydrolyze the ester to an acid for peptide conjugation or cyclization. This dual-pathway approach enables the rapid generation of structurally diverse analogs from a single purchased batch, maximizing the value of the procurement and accelerating SAR cycles. This scenario is predicated on the compound's established reactivity profile, which is quantifiably more versatile than that of its single-handle comparators.

Physicochemical SAR of Thioethers

In lead optimization programs where achieving a specific balance of lipophilicity (LogP) and polar surface area (PSA) is critical for oral bioavailability or blood-brain barrier penetration, this compound serves as a model system. Its calculated LogP of 2.1682 and PSA of 110.31 Ų [2] provide a defined baseline for studying the impact of sulfur incorporation on these key parameters. By comparing this compound with its oxygen and methylene analogs in parallel assays, researchers can directly quantify how the thioether linkage influences solubility, permeability, and metabolic stability. This application leverages the compound's well-defined and publicly available computational descriptors to inform and de-risk the design of more complex drug-like molecules.

Application
Selection Property
Validation Focus
Dihydroorotase Fragment-Based Design
Target-engagement assay context
Enzyme inhibition endpoint review
Antimicrobial Thioether SAR
Antimicrobial screening context
MIC and strain-panel endpoints
Divergent Library Synthesis
Bifunctional scaffold reactivity
Orthogonal derivatization pathway confirmation
Physicochemical SAR of Thioethers
Computed LogP and PSA baseline
Permeability and solubility assay correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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